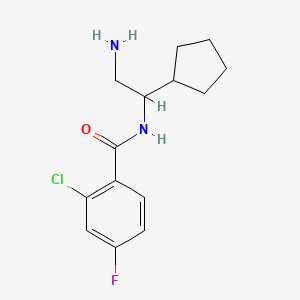
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide, also known as HIOC, is a synthetic compound that belongs to the class of indene carboxamides. It has been studied extensively for its potential applications in the field of pharmaceuticals, especially in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
科学的研究の応用
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide has been extensively studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta and alpha-synuclein, which are the hallmarks of these diseases. N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide has also been studied for its potential applications in the treatment of cancer, as it has been shown to have anti-proliferative effects on cancer cells.
作用機序
The mechanism of action of N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide involves its ability to inhibit the aggregation of amyloid beta and alpha-synuclein, which are the hallmarks of neurodegenerative diseases. N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide binds to these proteins and prevents them from forming aggregates, which can lead to neuronal damage and death. N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide also has anti-inflammatory and antioxidant properties, which further contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitters dopamine and serotonin in the brain, which are involved in the regulation of mood, behavior, and cognition. N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide has also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide in lab experiments is its ability to inhibit the aggregation of amyloid beta and alpha-synuclein, which are the hallmarks of neurodegenerative diseases. This makes it a valuable tool for studying the mechanisms underlying these diseases and for developing new treatments. However, one of the limitations of using N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of future directions for research on N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide. One area of interest is the development of new formulations of N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential applications of N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide and to identify potential side effects and drug interactions.
合成法
The synthesis of N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide involves the reaction of 3-hydroxy-4-methylbenzaldehyde with cyclohexanone in the presence of an acid catalyst, followed by reduction with sodium borohydride and subsequent reaction with isatoic anhydride. The resulting product is purified by recrystallization to obtain pure N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide.
特性
IUPAC Name |
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11-6-7-15(10-16(11)19)18-17(20)14-8-12-4-2-3-5-13(12)9-14/h2-7,10,14,19H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQGHCPISBPEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-4-methylphenyl)-2,3-dihydro-1H-indene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Chlorofuran-3-yl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6633885.png)


![1-(2-Chlorofuran-3-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B6633897.png)
![2-Fluoro-4-[[2-(hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6633913.png)
![2-Fluoro-4-[[3-(methoxymethyl)piperidin-1-yl]methyl]benzoic acid](/img/structure/B6633919.png)
![2-[(4-Chloro-3-fluorobenzoyl)amino]acetic acid](/img/structure/B6633924.png)
![2-[3-[(4-Chloro-3-fluorobenzoyl)amino]phenyl]acetic acid](/img/structure/B6633929.png)
![2-[Cyclopropyl-(2,2-dimethylcyclopropanecarbonyl)amino]acetic acid](/img/structure/B6633939.png)
![3-[(4-Chloro-3-fluorobenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B6633942.png)
![(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633958.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B6633959.png)

